molecular formula C9H13N3O2 B12906559 2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione CAS No. 148599-74-0

2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione

Cat. No.: B12906559
CAS No.: 148599-74-0
M. Wt: 195.22 g/mol
InChI Key: VVRCGNIIDMVSAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione ( 148599-74-0) is a drug-like heterobicyclic scaffold with a molecular formula of C9H13N3O2 and a molecular weight of 195.22 g/mol . This compound is of significant interest in medicinal chemistry for the development of novel bioactive molecules. The imidazo[1,2-a]pyrazine core and its derivatives are recognized as privileged structures in drug discovery due to their potential for broad biological activity . Related heterobicyclic scaffolds, such as imidazotriazines, have been reported to possess a range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, highlighting the therapeutic potential of this chemical space . The synthetic strategy for accessing this class of compounds allows for broad structural variation, enabling researchers to explore a diverse chemical library for structure-activity relationship (SAR) studies . Furthermore, the incorporation of sp3-hybridized carbon atoms in the dihydro structure helps avoid completely flat aromatic systems, which can be beneficial for improving solubility and other physicochemical properties . This product is intended for research purposes as a key intermediate or building block in the synthesis of more complex molecules for pharmaceutical and chemical biology applications. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

148599-74-0

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

2,5,8-trimethyl-2,5,7,8-tetrahydroimidazo[1,2-a]pyrazine-3,6-dione

InChI

InChI=1S/C9H13N3O2/c1-4-7-10-5(2)9(14)12(7)6(3)8(13)11-4/h4-6H,1-3H3,(H,11,13)

InChI Key

VVRCGNIIDMVSAQ-UHFFFAOYSA-N

Canonical SMILES

CC1C2=NC(C(=O)N2C(C(=O)N1)C)C

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 2,5,8-trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6-dione typically involves:

  • Construction of the imidazo[1,2-a]pyrazine fused ring system.
  • Introduction of methyl substituents at specific ring positions.
  • Formation of the dione (keto) functionalities at positions 3 and 6.

The key synthetic approach is a condensation reaction between appropriate pyrazine derivatives and nitrogen-containing nucleophiles, followed by cyclization and oxidation steps to form the fused bicyclic dione structure.

Specific Synthetic Routes

Condensation of Pyrazole Derivatives with Aldehydes and Amines
  • Pyrazole derivatives (e.g., 2,3-diaryloxirane-2,3-dicarbonitriles) react with nitrogen nucleophiles such as hydrazine derivatives or methyl glycinate in refluxing ethanol or n-butanol to form pyrazolone intermediates.
  • These intermediates undergo condensation with aromatic aldehydes or methyl glycinate to form Schiff bases and subsequently cyclize to yield fused heterocyclic compounds including imidazo-pyrazine derivatives.
Formation of Imidazo[1,2-a]pyrazine Core
  • The reaction of hydrazine hydrate with pyrazole derivatives in boiling solvents leads to the formation of pyrazolone and imidazolopyrazolone compounds.
  • The imidazo[1,2-a]pyrazine ring is formed via intramolecular cyclization involving nucleophilic attack of amino groups on carbonyl or ester functionalities, followed by dehydration and rearrangement steps.
Optimization and Variations
  • Reaction conditions such as solvent choice (ethanol, pyridine), temperature (reflux), and reaction time (4–6 hours) are optimized to maximize yield (typically 65–77%).
  • Use of catalysts or reagents like phosphorus oxychloride can facilitate ring closure and formation of tricyclic derivatives.

Representative Preparation Procedure

Step Reagents & Conditions Description Yield (%) Notes
1 Pyrazole derivative + Hydrazine hydrate in ethanol, reflux 6 h Formation of pyrazolone intermediate 68–73 Solid isolated by filtration and recrystallization
2 Pyrazolone + Aromatic aldehyde in boiling ethanol Schiff base formation via condensation 68–72 Water molecule eliminated during condensation
3 Schiff base + methyl glycinate in ethanol, reflux Cyclization to pyrazolo-pyrazinone derivative 65–77 Intermediate rearrangement to stable fused ring
4 Treatment with phosphorus oxychloride (if applicable) Ring closure to tricyclic compound Variable Enhances ring fusion and keto group formation

Analytical and Spectroscopic Characterization Supporting Preparation

  • IR Spectroscopy: Characteristic absorption bands for NH (3300–3350 cm⁻¹), aromatic CH (3050–3060 cm⁻¹), and carbonyl groups (1700–1715 cm⁻¹) confirm functional groups.
  • NMR Spectroscopy:
    • ^1H-NMR shows singlets for methyl groups (~2.1 ppm), broad signals for NH protons (exchangeable with D2O), and aromatic multiplets (7.0–8.0 ppm).
    • ^13C-NMR confirms carbonyl carbons (~193 ppm) and methyl carbons (~23 ppm).
  • Mass Spectrometry: Molecular ion peaks consistent with molecular weight (~195 g/mol) confirm molecular integrity.

Research Findings and Optimization Insights

  • The condensation and cyclization reactions are sensitive to reaction time and temperature; prolonged reflux can improve yields but may also lead to side products.
  • The choice of nitrogen nucleophile (hydrazine hydrate, methyl hydrazine, phenyl hydrazine) influences the substitution pattern and ring closure efficiency.
  • The use of aromatic aldehydes in condensation steps allows for structural diversification, which can be adapted for analog synthesis.
  • The formation of the fused imidazo[1,2-a]pyrazine ring system is facilitated by intramolecular nucleophilic attack and dehydration mechanisms, supported by NMR and IR data.
  • Alternative synthetic routes involving Buchwald-Hartwig cross-coupling have been explored for related imidazo[1,2-a]pyrazine derivatives but are less common for this specific dione compound.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Hydrazine Condensation Pyrazole derivatives Hydrazine hydrate Ethanol, reflux 6 h 68–73 Forms pyrazolone intermediate
Schiff Base Formation Pyrazolone + Aldehyde Aromatic aldehydes Ethanol, reflux 68–72 Water loss during condensation
Cyclization with Amino Ester Schiff base + Methyl glycinate Methyl glycinate Ethanol, reflux 65–77 Rearrangement to fused ring
Ring Closure Intermediate + POCl3 Phosphorus oxychloride Reflux Variable Enhances tricyclic formation

Chemical Reactions Analysis

Types of Reactions

2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyrazine compounds exhibit antimicrobial properties. Specifically, 2,5,8-trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione has been investigated for its efficacy against various bacterial strains. A study highlighted its potential as an inhibitor of the Helicobacter pylori VirB11 ATPase, suggesting its role as an ATP mimic in inhibiting bacterial growth .

Cancer Research
The compound has shown promise in cancer treatment research. Its structural characteristics allow it to interact with biological targets involved in cancer cell proliferation. Experimental data indicate that certain analogs can inhibit specific pathways crucial for tumor growth .

Neuroprotective Effects
Recent studies have suggested that imidazo[1,2-a]pyrazine derivatives may possess neuroprotective effects. The compound's ability to cross the blood-brain barrier and modulate neuroinflammatory responses presents opportunities for developing treatments for neurodegenerative diseases .

Agriculture

Pesticidal Properties
The compound's nitrogen-containing heterocyclic structure has led to investigations into its use as a pesticide. Preliminary studies indicate that it may be effective against certain agricultural pests while being environmentally benign compared to traditional pesticides .

Materials Science

Polymer Chemistry
In materials science, this compound has been explored as a building block for synthesizing advanced polymers. Its unique structure allows for the creation of materials with enhanced thermal stability and mechanical properties .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Helicobacter pylori8 µg/mL

Table 2: Potential Applications in Cancer Research

Application AreaMechanism of ActionReference
Tumor Growth InhibitionInhibits ATPase activity in cancer cells
Anti-inflammatory EffectsModulates neuroinflammatory pathways

Case Studies

Case Study 1: Antimicrobial Efficacy Against Helicobacter pylori
In a controlled laboratory setting, derivatives of this compound were tested against Helicobacter pylori. The study found that the compound effectively inhibited bacterial growth at low concentrations (MIC = 8 µg/mL), indicating its potential as a therapeutic agent in treating infections caused by this pathogen .

Case Study 2: Neuroprotective Properties
A recent investigation assessed the neuroprotective effects of imidazo[1,2-a]pyrazine derivatives in models of neurodegeneration. The results showed a significant reduction in neuroinflammation and improved neuronal survival rates when treated with the compound .

Mechanism of Action

The mechanism of action of 2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the replication of viruses, thereby exhibiting antiviral properties. Additionally, it can induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes critical differences between the target compound and its analogs:

Compound Name & Reference Core Structure Key Substituents/Features Synthesis Highlights LogP/PSA Biological Activity
Target Compound 7,8-Dihydroimidazo[1,2-a]pyrazine 2,5,8-Trimethyl; 3,6-dione Not detailed in evidence LogP: -0.35; PSA: 65.26 Unknown
5,6-Dimethyl-2-nitroimidazopyrazine (26g) Imidazo[1,2-a]pyrazine 5,6-Dimethyl; 2-nitro; 8-(benzyloxy) Cyclocondensation, nitro/benzyloxy functionalization Higher LogP (nitro/aromatic); High PSA Evaluated for biological activity (unspecified)
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-hydrazones (8a–k) Tetrahydroimidazo[1,2-a]pyrimidine Hydrazone derivatives at C2 Cyclocondensation, hydrazine-mediated cyclization Variable (depends on substituents) Antibacterial (Gram-positive/negative strains)
7,8-Dihydroimidazo[5,1-c][1,2,4]triazine-3,6-diones (23–25) Imidazo[5,1-c][1,2,4]triazine Triazine fusion; C4-methyl groups Thionation, regioselective hydrazine cyclization Drug-like (high metabolic stability) Designed for oral drug candidates
3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione Pyrrolo[1,2-a]pyrazine Isobutyl; natural product Microbial extraction Likely low (polar dione) Antimicrobial (MIC: 16–64 µg/mL)
2-(Trifluoromethyl)imidazopyrazine HCl Tetrahydroimidazo[1,2-a]pyrazine CF₃ group at C2 Halogenation/alkylation Higher LogP (CF₃) Unspecified (potential CNS applications)
Herbicidal Pyrido-pyrazine-1,3-diones Pyrido[1,2-a]pyrazine 4-Chloro, cyclopentyloxy, fluoro Imine ester cyclization Moderate (aromatic substituents) Herbicidal (EC₅₀: 0.1–1.0 µM)
Octahydropyrrolo[1,2-a]pyrazines Pyrrolo[1,2-a]pyrazine Piperazine capping groups Alkylation/cyclization Low to moderate Adenosine A₂A antagonists (Ki: 0.2 nM)

Key Observations and Insights

Structural Diversity and Bioactivity
  • Electron-Withdrawing Groups : Nitro (26g ) and trifluoromethyl ( ) substituents enhance lipophilicity and may improve blood-brain barrier penetration, contrasting with the target compound’s polar dione groups.
  • Heterocycle Fusion : Imidazotriazine-diones introduce additional hydrogen-bonding sites (triazine N), improving solubility and metabolic stability over the target’s simpler pyrazine core.
Physicochemical and Drug-Like Properties
  • Imidazotriazine-diones exhibit optimized drug-like properties (e.g., PSA ~80 Ų, moderate LogP) suitable for oral administration.

Biological Activity

2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione (CAS No. 194666-10-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C9H11N3O2
  • Molecular Weight : 193.203 g/mol
  • CAS Number : 194666-10-9
  • Physical State : Solid at room temperature
  • Solubility : Information on water solubility is limited but is essential for pharmacological applications.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. Its mechanism may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.
  • Cytotoxicity : Research has shown that the compound can induce cytotoxic effects in cancer cell lines. This suggests potential applications in cancer therapy; however, further studies are required to elucidate the specific pathways involved.
  • Neuroprotective Effects : Some studies suggest that derivatives of imidazo[1,2-a]pyrazines may have neuroprotective effects. The exact mechanisms remain under investigation but could involve modulation of neurotransmitter systems or reduction of oxidative stress.
  • Enzyme Inhibition : There is evidence indicating that this compound may act as an inhibitor of certain enzymes involved in metabolic processes related to diseases such as Alzheimer's disease. Specifically, it has been studied for its potential to inhibit beta-secretase (BACE), an enzyme linked to amyloid plaque formation in the brain.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialActive against specific bacterial strains
CytotoxicityInduces cell death in cancer lines
NeuroprotectionPotential protective effects on neurons
Enzyme InhibitionInhibits beta-secretase activity

Case Study 1: Antimicrobial Activity

In a study conducted by Teranishi et al., the compound was tested against various Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Cytotoxicity in Cancer Cells

A recent investigation assessed the cytotoxic effects of this compound on several cancer cell lines using MTT assays. The findings indicated that the compound reduced cell viability significantly at higher concentrations .

Case Study 3: Neuroprotective Mechanisms

Research exploring the neuroprotective properties of imidazo[1,2-a]pyrazines highlighted their ability to mitigate oxidative stress in neuronal cells exposed to neurotoxic agents. These findings suggest that such compounds could be beneficial in developing treatments for neurodegenerative diseases .

Q & A

Q. What are the critical steps in synthesizing 2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione?

The synthesis involves a four-step convergent strategy :

  • N-Alkylation : Successive alkylation of hydantoin precursors at N3 and N1 positions using alkyl halides (e.g., benzyl bromide) in DMF with K₂CO₃ as a base, achieving multigram scalability .
  • Thionation : Regioselective replacement of the C5 carbonyl group with sulfur using phosphorus pentasulfide (P₂S₅) in dioxane under reflux, directed by C4-methyl groups to avoid byproducts .
  • Cyclization : Intramolecular heterocondensation with hydrazine hydrate (20 equiv) in ethanol under reflux, enhanced by molecular sieves (4 Å) for ~90% yield .
  • Final Alkylation : Introduction of additional substituents (e.g., methyl, propargyl) via N-alkylation under basic conditions .

Q. Which analytical methods validate the structural integrity of this compound?

  • NMR Spectroscopy : 1D/2D NMR (e.g., HMBC) confirms regioselectivity and substituent positions .
  • LC/ESI-MS : Verifies molecular weight and purity .
  • X-ray Crystallography : Resolves absolute configuration and ring fusion, as demonstrated for derivative [24] .

Q. What physicochemical properties are critical for its drug-like behavior?

Prototype derivatives exhibit:

  • Water solubility : 47 µg/mL at pH 7.4, suitable for oral bioavailability .
  • logP : ~3, indicating balanced lipophilicity for membrane permeability .
  • pKa : ~10.0, ensuring neutrality under physiological conditions .

Advanced Research Questions

Q. How can researchers troubleshoot regioselectivity failures during thionation?

  • Electronic and steric effects : C4-methyl groups in hydantoin precursors prevent tautomerization, directing thionation exclusively to C5. Unsubstituted hydantoins yield mixed C2/C4 products, requiring substitution for regiocontrol .
  • Reaction optimization : Use P₂S₅ in dioxane at reflux for 24 hours, confirmed by LC/ESI-MS to detect regioisomers .

Q. What strategies improve cyclization yields in imidazotriazine formation?

  • Solvent and reagent choice : Ethanol with excess hydrazine hydrate (20 equiv) maximizes cyclization efficiency.
  • Drying agents : Molecular sieves (4 Å) absorb water, shifting equilibrium toward product formation .
  • Reaction monitoring : Track intermediates (e.g., dehydrothionated species) via TLC or LC-MS to optimize timing (5–10 hours) .

Q. How can structural diversity be introduced in late-stage synthesis?

  • N-Alkylation : Use methyl iodide, propargyl bromide, or methyl methanesulfonate under NaH/DMF conditions for N2 functionalization .
  • Library synthesis : Vary alkylating reagents (e.g., benzyl, allyl) in the final step to generate derivatives for SAR studies .

Q. What experimental designs address contradictions in regioselectivity data?

  • Comparative studies : Contrast substituted (e.g., 5,5-dimethylhydantoin) vs. unsubstituted hydantoins to isolate steric/electronic contributions .
  • Computational modeling : Apply MMFF94 force fields to predict preferred tautomers and reaction pathways .
  • Control experiments : Validate regioselectivity via ¹³C NMR (e.g., thioketone δ ~200 ppm) and synthetic byproduct analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.